![molecular formula C12H19ClN2O2 B2925248 4-(Pyrrolidinocarbonyl)benzylamine CAS No. 882855-90-5](/img/structure/B2925248.png)
4-(Pyrrolidinocarbonyl)benzylamine
Description
4-(Pyrrolidinocarbonyl)benzylamine is a derivative of benzylamine . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
The synthesis of benzylamines can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be complex and varies based on the specific derivative . For example, the crystal and molecular structure of three organic salts from benzylamine and acidic components were fully characterized in a study . All three compounds were ionic, with proton transfer occurring to the NH2 of the benzylamine moiety .Chemical Reactions Analysis
The chemical reactions involving benzylamine derivatives can be diverse and depend on the specific derivative and the conditions under which the reactions take place .Scientific Research Applications
Platinum-Catalyzed Intramolecular Hydroamination
The reaction of benzyl-2,2-diphenyl-4-pentenylamine with a catalytic mixture of [PtCl2(H2C=CH2)]2 and PPh3 yields 1-benzyl-2-methyl-4,4-diphenylpyrrolidine, demonstrating the utility of 4-(Pyrrolidinocarbonyl)benzylamine derivatives in synthesizing pyrrolidine derivatives via intramolecular hydroamination. This method shows excellent functional group compatibility and low moisture sensitivity, expanding the scope of gamma- and delta-amino olefins in organic synthesis (C. Bender & R. Widenhoefer, 2005).
Oxidative Condensation for Pyridine Synthesis
4,6-Dihydroxysalicylic acid-catalyzed oxidative condensation of benzylamines with acetophenones, including those derived from this compound, leads to the formation of 2,4,6-trisubstituted pyridines. This metal-free approach underscores the role of benzylamines as both the aryl moiety donor and the nitrogen source, facilitating the synthesis of G-quadruplex binding ligands, highlighting a pathway for the synthesis of complex organic structures (Chun-ping Dong et al., 2019).
Development of Fluorescent Chemosensors
The synthesis of novel poly(pyridine-imide) polymers incorporating this compound derivatives showcases the material's ability to act as an “off–on” fluorescent switcher for acids, due to its UV–vis absorption and fluorescence properties. These materials present a unique combination of optical transparency, flexibility, and thermal stability, making them suitable for various sensing applications (Kun-Li Wang et al., 2008).
properties
IUPAC Name |
[4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVVNCBOVQVCIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201241184 | |
Record name | [4-(Aminomethyl)phenyl]-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
882855-90-5 | |
Record name | [4-(Aminomethyl)phenyl]-1-pyrrolidinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882855-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Aminomethyl)phenyl]-1-pyrrolidinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201241184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(pyrrolidine-1-carbonyl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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